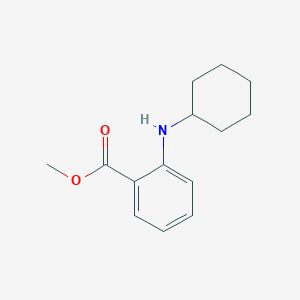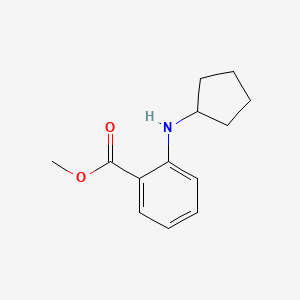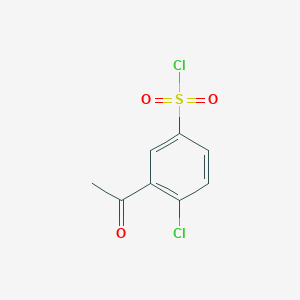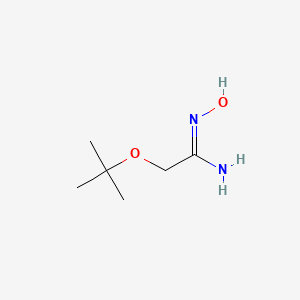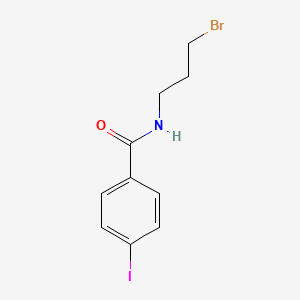![molecular formula C12H11NO2 B1438236 [4-(Pyridin-3-yloxy)phenyl]methanol CAS No. 1094400-75-5](/img/structure/B1438236.png)
[4-(Pyridin-3-yloxy)phenyl]methanol
Descripción general
Descripción
4-(Pyridin-3-yloxy)phenylmethanol (4-PPM) is a synthetic phenolic compound that has been used in various scientific research applications due to its unique properties. It is a versatile compound with a wide range of applications, from drug delivery systems to enzyme inhibitors. 4-PPM is also known as 4-hydroxy-N-methyl-2-pyridinol or 4-hydroxy-3-pyridin-2-ylmethanol. 4-PPM has a wide range of biochemical and physiological effects, and is used in a variety of laboratory experiments to study the effects of different compounds on biological systems.
Aplicaciones Científicas De Investigación
Antimicrobial Activity : A study by Kumar et al. (2012) synthesized compounds including pyridinyl methanones and found that they showed good antimicrobial activity, comparable with standard drugs like ciprofloxacin and fluconazole. This suggests potential use in antimicrobial applications Satyender Kumar, Meenakshi, Sunil Kumar, Parvin Kumar, (2012).
Conversion to Enones : Research by Erenler and Biellmann (2005) explored the conversion of pyridyl propargylic alcohols to enones, indicating potential in organic synthesis and chemical transformations R. Erenler, J. Biellmann, (2005).
Asymmetric Bioreduction : A study by Şahin, Serencam, and Dertli (2019) demonstrated the use of Lactobacillus paracasei BD101 for the production of enantiomerically pure (S)-phenyl(pyridin-2-yl)methanol, highlighting its application in producing chiral compounds Engin Şahin, H. Serencam, E. Dertli, (2019).
Theoretical Study on Molecular Structure : Trivedi (2017) conducted a theoretical study using Density Functional Theory on similar compounds, providing insight into their molecular structure and electronic properties S. Trivedi, (2017).
Surface Enhanced Raman Scattering (SERS) : A study by Pięta et al. (2015) examined pyridine-α-hydroxymethyl biphenyl phosphine oxide isomers using SERS, indicating applications in material science and surface chemistry E. Pięta, E. Proniewicz, B. Boduszek, T. Olszewski, M. Nattich-Rak, Younkyoo Kim, (2015).
Reduction of Nitro Aromatic Compounds : Research by Giomi, Alfini, and Brandi (2011) highlighted the use of (2-pyridyl)phenyl methanol as a hydrogen donor for the reduction of nitro aromatic compounds, an important reaction in organic chemistry D. Giomi, R. Alfini, A. Brandi, (2011).
Synthesis of Chiral Intermediates : Ni, Zhou, and Sun (2012) demonstrated the production of a chiral intermediate of Betahistine, an anti-allergic drug, using a newly isolated Kluyveromyces sp., indicating its role in pharmaceutical synthesis Y. Ni, Jieyu Zhou, Zhi-hao Sun, (2012).
Propiedades
IUPAC Name |
(4-pyridin-3-yloxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c14-9-10-3-5-11(6-4-10)15-12-2-1-7-13-8-12/h1-8,14H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFGJAPMUQQERGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OC2=CC=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Pyridin-3-yloxy)phenyl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





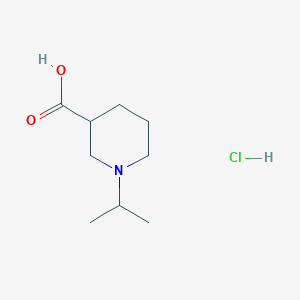
![3-{[4-(sec-Butyl)phenoxy]methyl}piperidine](/img/structure/B1438158.png)
![3-[4-(Benzyloxy)phenoxy]piperidine](/img/structure/B1438159.png)
![(4-Chlorophenyl)[4-(3-piperidinyloxy)phenyl]-methanone](/img/structure/B1438160.png)
![[(3,5-Dimethyl-1h-pyrazol-4-yl)methyl]methylamine dihydrochloride](/img/structure/B1438164.png)
![3-Methyl-1H-pyrrolo[2,3-B]pyridine 7-oxide](/img/structure/B1438165.png)
![1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine](/img/structure/B1438167.png)
